

# Titrimetric Determination of Isoniazid Using N-Bromophthalimide: Application Notes and Protocols

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## Compound of Interest

Compound Name: *N*-Bromophthalimide

Cat. No.: B1208297

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## Application Notes

This document provides a detailed methodology for the quantitative determination of isoniazid (isonicotinic acid hydrazide), a primary antitubercular drug, using **N-bromophthalimide** (NBP) as a titrant. This titrimetric method offers a simple, accurate, and cost-effective alternative to more complex chromatographic techniques for the assay of isoniazid in its pure form and in pharmaceutical formulations.

The principle of this assay is based on the oxidation of the hydrazide group of the isoniazid molecule by **N-bromophthalimide**, a stable and effective oxidizing agent. The determination can be performed using either a direct titration method or a back-titration method, providing flexibility depending on the sample matrix and laboratory resources.

In the direct titration method, the isoniazid sample is titrated directly with a standardized solution of **N-bromophthalimide** in an acidic medium. The endpoint of the titration is visually determined using an indicator such as methyl red or amaranth.<sup>[1]</sup>

The back-titration method is advantageous when the reaction between isoniazid and **N-bromophthalimide** is slow or when the sample contains interfering substances. In this approach, a known excess of the **N-bromophthalimide** solution is added to the isoniazid

sample. After the reaction is complete, the unreacted **N-bromophthalimide** is determined by iodometric titration. Specifically, the excess NBP is treated with potassium iodide to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.[\[1\]](#)

The stoichiometry of the reaction between isoniazid and **N-bromophthalimide** is crucial for accurate quantification. Based on similar reactions with N-bromo compounds, it is proposed that one mole of isoniazid reacts with two moles of **N-bromophthalimide**. This 1:2 stoichiometry is based on the oxidation of the  $-\text{NHNH}_2$  group. However, it is imperative to verify this stoichiometry under the specific experimental conditions.

This method is suitable for quality control laboratories in the pharmaceutical industry for routine analysis of isoniazid tablets and other dosage forms. The required reagents and equipment are readily available in most analytical chemistry laboratories.

## Quantitative Data Summary

Parameter	Direct Titration	Back Titration	Reference
Titrant	0.02 N N-Bromophthalimide	0.02 N N-Bromophthalimide	Customary Practice
Back Titrant	-	0.02 N Sodium Thiosulfate	Customary Practice
Sample Concentration	2-10 mg of Isoniazid	2-10 mg of Isoniazid	Customary Practice
Indicator	Methyl Red (0.1% in ethanol)	Starch (1% aqueous solution)	<a href="#">[1]</a>
Endpoint Color Change	Red to colorless	Blue to colorless	<a href="#">[1]</a>
Stoichiometry (Isoniazid:NBP)	1:2 (Proposed)	1:2 (Proposed)	Inferred
Accuracy (% Recovery)	Typically >98%	Typically >98%	General Expectation
Precision (RSD)	Typically <2%	Typically <2%	General Expectation

# Experimental Protocols

## Preparation of Reagents

### 1.1. 0.02 N **N**-Bromophthalimide (NBP) Solution:

- Dissolve approximately 2.26 g of **N**-bromophthalimide in 100 mL of glacial acetic acid.
- Gently warm the solution to aid dissolution.
- Cool the solution and dilute to 1000 mL with distilled water.
- Standardization:
  - Pipette 10 mL of the NBP solution into a conical flask.
  - Add 10 mL of 10% potassium iodide solution and 5 mL of 2 N sulfuric acid.
  - Titrate the liberated iodine with a standardized 0.02 N sodium thiosulfate solution, adding 1 mL of starch indicator near the endpoint.
  - The endpoint is reached when the blue color disappears.
  - Calculate the normality of the NBP solution.

### 1.2. 0.02 N Sodium Thiosulfate Solution:

- Dissolve approximately 4.96 g of sodium thiosulfate pentahydrate in 1000 mL of freshly boiled and cooled distilled water.
- Standardize the solution against a primary standard like potassium dichromate.

### 1.3. Isoniazid Standard Solution (for protocol development and validation):

- Accurately weigh about 100 mg of pure isoniazid and dissolve it in 100 mL of distilled water to get a concentration of 1 mg/mL.

### 1.4. Methyl Red Indicator:

- Dissolve 0.1 g of methyl red in 100 mL of ethanol.

#### 1.5. Starch Indicator:

- Make a paste of 1 g of soluble starch with a small amount of cold water.
- Pour the paste into 100 mL of boiling water with constant stirring.
- Boil for a few minutes until the solution is clear.

## Protocol for Direct Titration

#### 2.1. Sample Preparation:

- Pure Drug: Accurately weigh 5-10 mg of isoniazid and dissolve it in 20 mL of distilled water in a 100 mL conical flask.
- Tablets: Weigh and finely powder 20 isoniazid tablets. Accurately weigh a portion of the powder equivalent to 5-10 mg of isoniazid, dissolve it in 20 mL of distilled water, and filter if necessary.

#### 2.2. Titration Procedure:

- To the prepared isoniazid solution, add 5 mL of 2 N sulfuric acid.
- Add 2-3 drops of methyl red indicator. The solution will turn red.
- Titrate the solution with the standardized 0.02 N **N-bromophthalimide** solution from a burette until the red color is discharged and the solution becomes colorless.
- Record the volume of NBP solution consumed.
- Perform a blank titration without the isoniazid sample.

2.3. Calculation: The amount of isoniazid in the sample can be calculated using the following formula:

Where:

- $V_{\text{sample}}$  = Volume of NBP solution consumed by the sample (mL)
- $V_{\text{blank}}$  = Volume of NBP solution consumed by the blank (mL)
- $N_{\text{NBP}}$  = Normality of the NBP solution
- $E_{\text{Isoniazid}}$  = Equivalent weight of isoniazid (Molecular Weight / 2, based on the proposed 1:2 stoichiometry)

## Protocol for Back Titration

### 3.1. Sample Preparation:

- Prepare the isoniazid sample solution as described in the direct titration method (2.1).

### 3.2. Titration Procedure:

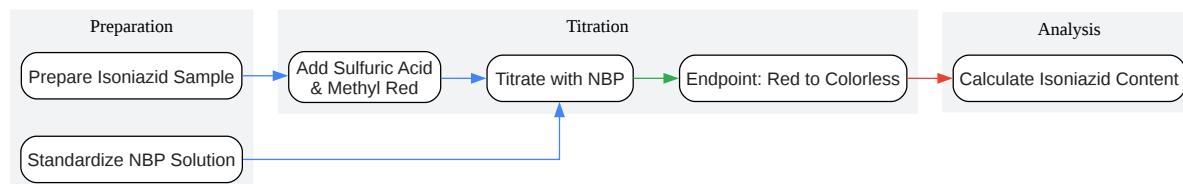
- To the prepared isoniazid solution, add a known excess volume of the standardized 0.02 N **N-bromophthalimide** solution (e.g., 20 mL).
- Add 5 mL of 2 N sulfuric acid.
- Stopper the flask, mix well, and allow the reaction to proceed in the dark for 10-15 minutes.
- After the reaction is complete, add 10 mL of 10% potassium iodide solution. The solution will turn a dark brownish-yellow due to the liberation of iodine.
- Titrate the liberated iodine immediately with the standardized 0.02 N sodium thiosulfate solution.
- When the solution becomes a pale yellow, add 1-2 mL of starch indicator. The solution will turn deep blue.
- Continue the titration with sodium thiosulfate until the blue color disappears completely.
- Record the volume of sodium thiosulfate solution consumed.
- Perform a blank titration using the same volume of NBP solution but without the isoniazid sample.

3.3. Calculation: The amount of isoniazid in the sample can be calculated using the following formula:

Where:

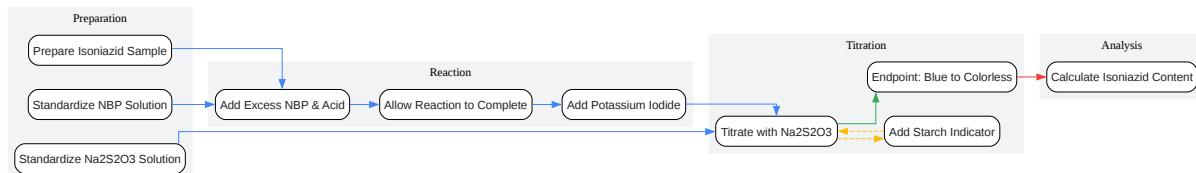
- $V_{\text{blank}}$  = Volume of sodium thiosulfate solution consumed by the blank (mL)
- $V_{\text{sample}}$  = Volume of sodium thiosulfate solution consumed by the sample (mL)
- $N_{\text{Na}_2\text{S}_2\text{O}_3}$  = Normality of the sodium thiosulfate solution
- $E_{\text{Isoniazid}}$  = Equivalent weight of isoniazid (Molecular Weight / 2, based on the proposed 1:2 stoichiometry)

## Visualizations



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Caption: Workflow for the direct titrimetric determination of isoniazid.



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Caption: Workflow for the back-titrimetric determination of isoniazid.

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## References

- 1. Colorimetric and titrimetric assay of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
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